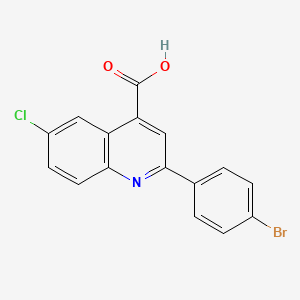

2-(4-Bromophenyl)-6-chloroquinoline-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

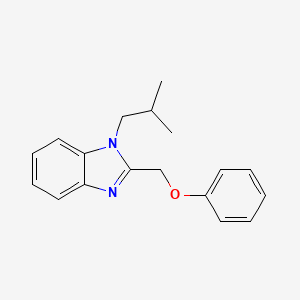

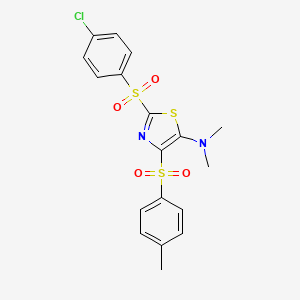

The compound “2-(4-Bromophenyl)-6-chloroquinoline-4-carboxylic acid” is a derivative of phenylacetic acid containing a bromine atom in the para position . It bears three functional groups: bromophenyl, chlorophenyl, and carboxylic acid group .

Synthesis Analysis

The synthesis of similar compounds often involves Friedlander condensation reactions . For instance, 2-(4-bromophenyl)-2-methylpropanoic acid can be obtained through selective bromination of 2-methyl-2-phenylpropanoic acid in an aqueous medium .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed using various techniques such as X-ray diffraction (XRD), Fourier Transform Infrared (FTIR) spectroscopy, and photoluminescence (PL) spectra .Chemical Reactions Analysis

Reactions involving similar compounds often include Fischer esterification, where the compound is refluxed with methanol acidified with sulfuric acid . Additionally, hydrazone derivatives can be made by refluxing the methyl ester with hydrazine .Scientific Research Applications

Synthesis and Chemical Properties

- Novel Synthesis Techniques: A novel procedure for synthesizing 3-halo-2-phenylquinoline-4-carboxylic acids, including brominated and chlorinated variants, was developed, highlighting innovative methods in heterocyclic chemistry (Raveglia et al., 1997).

- Characteristics of Related Compounds: Compounds like ethyl 3-thioxo-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylate, synthesized using similar methods, demonstrate the diverse chemical reactivity and potential applications of related heterocyclic compounds (Dyachenko & Vovk, 2013).

Biomedical Research

- Photolabile Protecting Groups: Brominated hydroxyquinolines, closely related to 2-(4-Bromophenyl)-6-chloroquinoline-4-carboxylic acid, have been explored as photolabile protecting groups with potential biomedical applications, especially in vivo (Fedoryak & Dore, 2002).

- Antibacterial Agents: Derivatives of quinolines, such as those involving chloroquinoline structures, have been investigated for their potential as antibacterial agents, demonstrating the broader relevance of this class of compounds in antimicrobial research (Balaji et al., 2013).

- Antitubercular Activity: Novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, structurally related to the compound , have shown promise as antitubercular agents, indicating the potential medical applications of similar quinoline derivatives (Marvadi et al., 2020).

Chemical Reactions and Catalysis

- Cyclometalated Complexes: Research into cyclometalated complexes involving bromophenylpyridine derivatives has uncovered their use in luminescent properties and catalysis, suggesting potential industrial applications of related compounds (Xu et al., 2014).

- Suzuki-Miyaura Coupling: Studies involving palladium-catalyzed Suzuki-Miyaura coupling of halopyridines and haloquinolines highlight the utility of such compounds in synthetic organic chemistry, particularly in the formation of biaryl compounds (Tagata & Nishida, 2003).

Material Science and Fluorescence

- Fluorescent Brightening Agents: The synthesis of 2-aryl-6-substituted quinolines, including brominated derivatives, and their potential use as fluorescent brightening agents, demonstrates the compound's relevance in material science and industrial applications (Rangnekar & Shenoy, 1987).

Safety and Hazards

Future Directions

The future directions for “2-(4-Bromophenyl)-6-chloroquinoline-4-carboxylic acid” and similar compounds could involve further exploration of their synthesis, characterization, and potential applications. For instance, some compounds have shown potential as growth inhibitory substances , which could be further explored.

properties

IUPAC Name |

2-(4-bromophenyl)-6-chloroquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9BrClNO2/c17-10-3-1-9(2-4-10)15-8-13(16(20)21)12-7-11(18)5-6-14(12)19-15/h1-8H,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCUJVPKQAPUUAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9BrClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-1-[(4S)-4-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]propan-1-one](/img/structure/B2738968.png)

![[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl 4-methylbenzoate](/img/structure/B2738971.png)

![(E)-ethyl 2-((3,4-difluorobenzoyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2738974.png)

![N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2738977.png)

![4-(4-methylpiperidin-1-yl)sulfonyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2738980.png)

![5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2738986.png)

![2-{[5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]carbonyl}-N-(3,4-dichlorophenyl)-1-hydrazinecarboxamide](/img/structure/B2738989.png)

![4-[(4-Piperazin-1-ylphenoxy)methyl]-1,3-thiazole;trihydrochloride](/img/structure/B2738990.png)